molecular formula C33H46F3OP B14788164 Dicyclohexyl[3',4',5'-trifluoro-3-(1-methylethoxy)-2',6'-bis(1-methylethyl)[1,1'-biphenyl]-2-yl]phosphine

Dicyclohexyl[3',4',5'-trifluoro-3-(1-methylethoxy)-2',6'-bis(1-methylethyl)[1,1'-biphenyl]-2-yl]phosphine

Cat. No.: B14788164
M. Wt: 546.7 g/mol
InChI Key: XXLKEJNVDNGXID-UHFFFAOYSA-N
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Description

Dicyclohexyl[3’,4’,5’-trifluoro-3-(1-methylethoxy)-2’,6’-bis(1-methylethyl)[1,1’-biphenyl]-2-yl]phosphine is a complex organophosphorus compound. It is characterized by the presence of multiple substituents, including trifluoromethyl, isopropyl, and methoxy groups, attached to a biphenyl backbone. This compound is often used in various chemical reactions and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dicyclohexyl[3’,4’,5’-trifluoro-3-(1-methylethoxy)-2’,6’-bis(1-methylethyl)[1,1’-biphenyl]-2-yl]phosphine typically involves multiple steps. One common method includes the reaction of a biphenyl derivative with a phosphine reagent under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, ensuring that the final product meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

Dicyclohexyl[3’,4’,5’-trifluoro-3-(1-methylethoxy)-2’,6’-bis(1-methylethyl)[1,1’-biphenyl]-2-yl]phosphine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted biphenyl compounds .

Scientific Research Applications

Dicyclohexyl[3’,4’,5’-trifluoro-3-(1-methylethoxy)-2’,6’-bis(1-methylethyl)[1,1’-biphenyl]-2-yl]phosphine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Dicyclohexyl[3’,4’,5’-trifluoro-3-(1-methylethoxy)-2’,6’-bis(1-methylethyl)[1,1’-biphenyl]-2-yl]phosphine exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic complexes. This interaction facilitates various chemical transformations by stabilizing transition states and intermediates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of Dicyclohexyl[3’,4’,5’-trifluoro-3-(1-methylethoxy)-2’,6’-bis(1-methylethyl)[1,1’-biphenyl]-2-yl]phosphine lies in its specific combination of substituents, which imparts distinct chemical and physical properties. These properties make it particularly valuable in specialized applications, such as advanced catalysis and material science .

Properties

Molecular Formula

C33H46F3OP

Molecular Weight

546.7 g/mol

IUPAC Name

dicyclohexyl-[2-propan-2-yloxy-6-[3,4,5-trifluoro-2,6-di(propan-2-yl)phenyl]phenyl]phosphane

InChI

InChI=1S/C33H46F3OP/c1-20(2)27-29(28(21(3)4)31(35)32(36)30(27)34)25-18-13-19-26(37-22(5)6)33(25)38(23-14-9-7-10-15-23)24-16-11-8-12-17-24/h13,18-24H,7-12,14-17H2,1-6H3

InChI Key

XXLKEJNVDNGXID-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=C(C(=C1F)F)F)C(C)C)C2=C(C(=CC=C2)OC(C)C)P(C3CCCCC3)C4CCCCC4

Origin of Product

United States

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